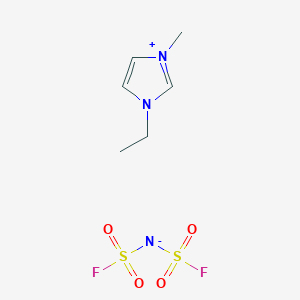

1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide

Descripción general

Descripción

1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide, also known as [C2mim][FSI], is an ionic liquid that has gained significant attention due to its unique properties . It is known for its exceptionally low viscosity, which enhances its intrinsic conductivity and makes it a good solvent for the formulation of safer electrolytes in Li-ion batteries (LIB) compared to classical organic solvents .

Molecular Structure Analysis

The molecular structure of [C2mim][FSI] has been studied using density functional theory (DFT) calculations . The geometric structure, interaction energy, and natural bond orbital analysis of the ion-pair conformers of [C2mim][FSI] show differences from the conventional H-bonds .Physical And Chemical Properties Analysis

[C2mim][FSI] exhibits a relatively low viscosity, high conductivity, high ionicity, and Li-ion transference number . These properties make it a good candidate for use as an electrolyte in Li-ion batteries. Moreover, its great thermal stability and low flammability give it an advantage over classical organic solvents .Aplicaciones Científicas De Investigación

Electrolytic Solvents in Lithium-Ion Batteries

EMI[FSI]: is highly regarded in the field of electrolytic solvents for lithium-ion batteries due to its relatively lower viscosity, which is beneficial for the battery’s electrochemical performance . The compound’s molecular and electronic interactions influence its viscosity and transport properties, making it a prime candidate for developing advanced electrolytes.

Next-Generation Low-Power Electronics

The ionic liquid EMI[FSI] is targeted for applications in next-generation low-power electronics and optoelectronic devices . Its structural and electronic properties are crucial for understanding the interactions within the ionic liquid and at the interface with substrates, which is essential for device performance.

High Thermal Stability Applications

Due to its non-volatility and high thermal stability, EMI[FSI] finds applications where these properties are critical, such as in high-temperature processes and environments where conventional solvents would degrade .

High Ionic Conductivity Uses

EMI[FSI]: exhibits high ionic conductivity, making it suitable for use as an electrolyte in various types of batteries, including lithium/sodium ion batteries, and in dye-sensitized solar cells .

Synthesis Medium for Conducting Polymers

This ionic liquid serves as an excellent medium for the synthesis of conducting polymers. Its properties facilitate the polymerization process and help in producing materials with desirable electrical characteristics .

Intercalation Electrode Materials

EMI[FSI]: is used in the synthesis of intercalation electrode materials, which are essential components in rechargeable batteries. Its unique properties aid in the development of electrodes with improved energy storage capabilities .

Silicon Composite Anodes for LIBs

An ionic liquid electrolyte containing EMI[FSI] has been applied to silicon composite anodes for lithium-ion batteries. This application demonstrates the compound’s potential in enhancing the performance of battery anodes .

Fundamental Research in Ionic Liquids

EMI[FSI]: is a subject of fundamental research in the field of ionic liquids. Studies focus on its structural, dynamical, and electronic properties to better understand its behavior and potential applications .

Safety And Hazards

The thermal safety of [C2mim][FSI] has been studied, revealing that the reactivity hazard of [C2mim][FSI] escalates considerably when the temperature surpasses 280 °C . At temperatures beyond 300 °C, around 70% of the substance was consumed, underlining the need for stringent safety measures in processing environments .

Propiedades

IUPAC Name |

bis(fluorosulfonyl)azanide;1-ethyl-3-methylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.F2NO4S2/c1-3-8-5-4-7(2)6-8;1-8(4,5)3-9(2,6)7/h4-6H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFWGAAJBJPAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.[N-](S(=O)(=O)F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide | |

CAS RN |

235789-75-0 | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with imidodisulfuryl fluoride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=235789-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with imidodisulfuryl fluoride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethyl-3-methylimidazolium Bis(fluorosulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide?

A1: The molecular formula of EMImFSI is C8H11F2N3O4S2, and its molecular weight is 323.35 g/mol.

Q2: Is there any spectroscopic data available for EMImFSI?

A2: Yes, Raman spectroscopy has been extensively used to study the anion conformation of EMImFSI. Research indicates the presence of two conformers of the FSI- anion, C2 (trans) and C1 (cis), existing in equilibrium.

Q3: How does EMImFSI perform as an electrolyte in lithium-ion batteries (LIBs)?

A3: EMImFSI demonstrates promising potential as an electrolyte for LIBs, particularly with silicon (Si) composite anodes. It exhibits excellent rate capability compared to conventional carbonate-based electrolytes, likely due to the formation of inorganic species like LiOH and Li2O on the Si anode surface, as revealed by X-ray photoelectron spectroscopy.

Q4: What about its compatibility with other battery technologies?

A4: EMImFSI has shown promising results in sodium-ion batteries, particularly with hard carbon anodes, exhibiting high reversibility and capacity retention exceeding 98% after 1500 cycles. It also exhibits good compatibility with α-NaMnO2 cathodes, attributed to the formation of a stable passive layer.

Q5: Is EMImFSI flammable?

A5: Ionic liquid-containing networked polymer gel electrolytes, including those based on EMImFSI, have shown low flammability, making them potentially safer electrolyte options.

Q6: How does EMImFSI behave when confined in a porous matrix?

A6: When EMImFSI is immobilized in ordered mesoporous silica (MCM-41), its molecular structure becomes compressed due to strong interactions with the silica matrix. This compression leads to an increase in the melting point of the IL, as evidenced by differential scanning calorimetry and N2-sorption analyses.

Q7: How does the presence of an ether group affect the behavior of EMImFSI in mixtures with solvents like dimethylsulfoxide (DMSO)?

A7: Introducing an ether group into the imidazolium ring of EMImFSI weakens hydrogen bonding interactions within the mixture. This is because the ether group forms intramolecular hydrogen bonds that compete with the anion and DMSO molecules.

Q8: How does the cation type affect the electrochemical behavior of EMImFSI?

A8: The cation type significantly influences the reduction of polyoxometalates in EMImFSI. Studies have shown that the cation's ability to interact with negatively charged POM reduction products follows the order: imidazolium < sulfonium ≈ ammonium < pyrrolidinium < phosphonium.

Q9: Have there been any molecular dynamics simulations conducted on EMImFSI-based electrolytes?

A9: Yes, molecular dynamics (MD) simulations have provided insights into charge transport properties in EMImFSI-based electrolytes. For example, MD simulations on a system of lithium bis(fluorosulfonyl)imide (LiFSI) dissolved in EMImFSI revealed a bimodal feature in the conductivity spectra, attributed to interionic vibrations of EMIM+-FSI- and Li+-FSI- contact ion pairs.

Q10: What about the impact of lithium salt addition to EMImFSI-based electrolytes?

A10: MD simulations have been used to study the interactions in electrolytes containing both NaFSI and EMImFSI, providing insights relevant to Na-ion batteries. Additionally, research suggests that the addition of lithium salts to EMImFSI electrolytes can significantly influence the performance of electric double-layer capacitors (EDLCs).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489417.png)

![O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B1489419.png)

![4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489427.png)

![N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride](/img/structure/B1489432.png)

![[4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B1489437.png)